![molecular formula C10H13N5O2 B1272443 3-(2-Amino[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl acetate CAS No. 85599-38-8](/img/structure/B1272443.png)

3-(2-Amino[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

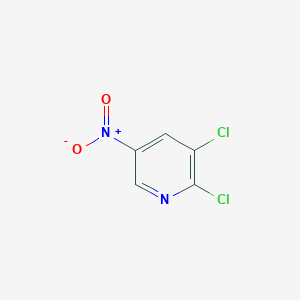

“3-(2-Amino[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl acetate” is a synthetic compound with a molecular weight of 235.25 . It is a solid substance with a melting point of 150°C .

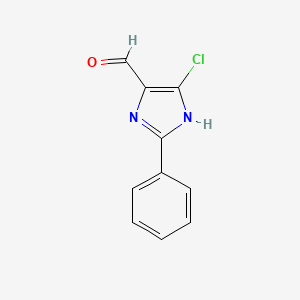

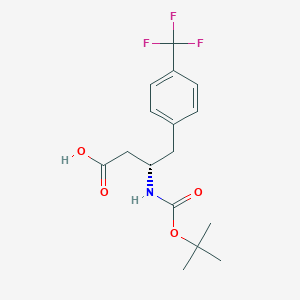

Molecular Structure Analysis

The InChI code for this compound is1S/C10H13N5O2/c1-7(16)17-4-2-3-8-5-12-10-13-9(11)14-15(10)6-8/h5-6H,2-4H2,1H3,(H2,11,14) . This indicates the presence of various functional groups in the molecule, including an acetate group, a propyl group, and a 1,2,4-triazolo[1,5-a]pyrimidin-6-yl group. Physical And Chemical Properties Analysis

As mentioned earlier, “3-(2-Amino[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl acetate” is a solid substance with a melting point of 150°C . It has a molecular weight of 235.25 .Wissenschaftliche Forschungsanwendungen

Organic Chemistry Synthesis

This compound is used in the synthesis of heterocyclic compounds, particularly 1,2,4-triazolo [1,5-a]pyridines . The synthesis process involves the use of enaminonitriles and benzohydrazides, a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation .

Microwave-Mediated Catalyst-Free Synthesis

The compound is used in a catalyst-free, additive-free, and eco-friendly method for synthesizing 1,2,4-triazolo [1,5-a]pyridines under microwave conditions . This methodology demonstrates a broad substrate scope and good functional group tolerance .

Medicinal and Pharmaceutical Chemistry

Nitrogen-containing heterocyclic compounds, such as 1,2,4-triazolo [1,5-a]pyridine, are found in numerous natural products exhibiting immense biological activities . They are actively pursued in the research for the development of medicinal and pharmaceutical chemistry .

Biological Activities

1,2,4-triazolo [1,5-a]pyridine exhibits numerous activities, including acting as RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors . These compounds are utilized in the treatment of cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders .

Material Sciences

These types of compounds have various applications in the material sciences fields .

Anticoagulation Therapy

Among the possible targets of anticoagulation therapy, thrombin and factor Xa have received considerable attention . The development of dual inhibitors that could provide effective antithrombotic agents is an area of active research .

Anticancer Agents

The compound is used in the development of anticancer agents . An indole fragment is linked to the [1,2,4]triazolo [1,5-a]pyrimidine scaffold through the principle of molecular hybridization strategy, and then amino fragments or benzothiazole groups are introduced to obtain novel [1,2,4]triazolo [1,5-a]pyrimidine indole derivatives .

Safety and Hazards

Zukünftige Richtungen

The future directions for research on “3-(2-Amino[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl acetate” and related compounds could include further exploration of their potential biological activities, such as their potential as cAMP PDE inhibitors . Additionally, more research is needed to elucidate the specific synthesis methods and chemical reactions of this compound.

Wirkmechanismus

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo[1,5-a]pyrimidines, have been reported to inhibit cdk2 , a protein kinase involved in cell cycle regulation .

Mode of Action

Similar compounds have been reported to inhibit their targets by binding to the active site, preventing the target from performing its function .

Biochemical Pathways

Inhibition of cdk2 can affect the cell cycle, potentially leading to cell cycle arrest .

Result of Action

The inhibition of cdk2 can lead to cell cycle arrest, which may result in the inhibition of cell proliferation .

Eigenschaften

IUPAC Name |

3-(2-amino-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O2/c1-7(16)17-4-2-3-8-5-12-10-13-9(11)14-15(10)6-8/h5-6H,2-4H2,1H3,(H2,11,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APRIDGPJTJZUPT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCCC1=CN2C(=NC(=N2)N)N=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90377112 |

Source

|

| Record name | 3-(2-Amino[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Amino[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl acetate | |

CAS RN |

85599-38-8 |

Source

|

| Record name | 3-(2-Amino[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Amino-4-[(2,6-dichlorophenyl)sulfanyl]-benzenecarbonitrile](/img/structure/B1272392.png)